![molecular formula C16H23NO2 B4431059 1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine
描述
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was first synthesized in the 1990s as a potential treatment for viral infections, but later studies revealed its anti-cancer effects. DMXAA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential as a cancer treatment.
作用机制
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine works by activating the immune system and inducing tumor necrosis. It binds to a protein called STING (stimulator of interferon genes), which triggers the production of interferons and other cytokines that activate immune cells. This compound also disrupts the blood supply to tumors by inhibiting the formation of new blood vessels (angiogenesis) and causing existing blood vessels to collapse (vascular disruption).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It increases the production of interferons and other cytokines, enhances the activity of immune cells, and inhibits angiogenesis. This compound also causes the release of nitric oxide, which can lead to vasodilation and hypotension.
实验室实验的优点和局限性
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound also has some limitations. It is not very soluble in water, which can make dosing and administration challenging. This compound can also cause hypotension and other adverse effects at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound and guide patient selection. This compound may also be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and determine its potential as a cancer treatment.
科学研究应用
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the immune response. This compound has been tested in preclinical models for a variety of cancer types, including lung, breast, colon, and prostate cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-7-14(3)15(9-12)19-11-16(18)17-8-4-5-13(2)10-17/h6-7,9,13H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGFNEDXWRBOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)
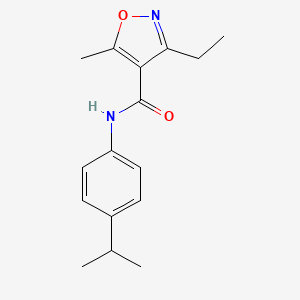
![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)
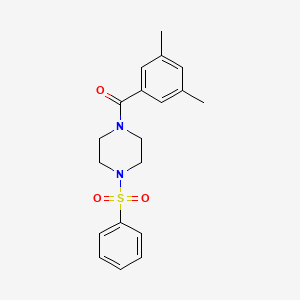
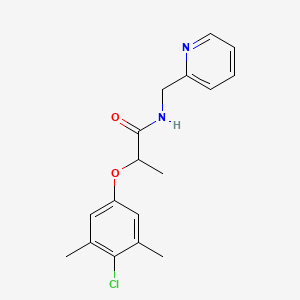
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)
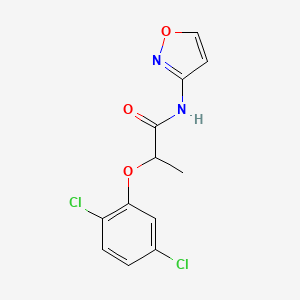

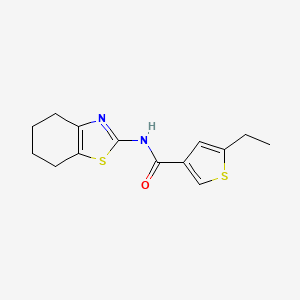
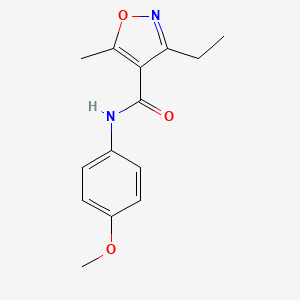
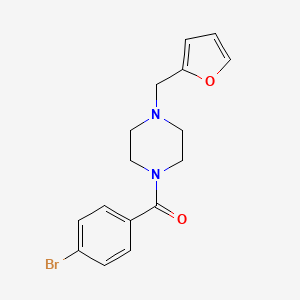
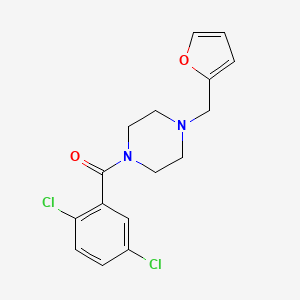

amino]-N-methylpropanamide](/img/structure/B4431080.png)